Succinyl-alanine-4-nitroanilide
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Overview
Description
Succinyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of various proteases, particularly elastase. This compound is characterized by its chromogenic properties, which allow for the detection and quantification of enzyme activity through colorimetric methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-alanine-4-nitroanilide typically involves the coupling of succinyl chloride with alanine, followed by the attachment of 4-nitroaniline. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Succinyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions are commonly carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and DMSO. The reactions are typically performed at room temperature or slightly elevated temperatures to optimize enzyme activity .
Major Products
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a chromogenic indicator of protease activity .
Scientific Research Applications
Succinyl-alanine-4-nitroanilide is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of succinyl-alanine-4-nitroanilide involves its recognition and binding by proteases at the active site. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the specific amino acid sequence of the substrate, which mimics the natural substrates of the protease .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used to assay chymotrypsin-like proteases.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A closely related compound used for similar applications in protease assays.
Uniqueness
Succinyl-alanine-4-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for elastase assays. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Properties
CAS No. |
61043-65-0 |
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Molecular Formula |
C13H15N3O6 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15N3O6/c1-8(14-11(17)6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t8-/m0/s1 |
InChI Key |
WIFDUCQVCBVJOF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
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